Methsuximide is a substituted succinimide recognized for its anticonvulsant properties. [] It is classified as an antiepileptic drug and has been extensively studied for its potential in controlling seizures, particularly in the context of epilepsy. [] In scientific research, Methsuximide serves as a valuable tool for investigating seizure mechanisms, exploring the structure-activity relationships of anticonvulsant compounds, and studying drug metabolism pathways.
Synthesis Analysis
One method of synthesizing Methsuximide involves the nitration of N,2-dimethyl,2-phenylsuccinimide (Methsuximide) followed by reduction. [] This synthesis suggests a multi-step process requiring specific reaction conditions and reagents, highlighting the importance of controlled chemical synthesis in producing Methsuximide for research purposes.
Molecular Structure Analysis
Methsuximide's molecular structure has been investigated using nuclear magnetic resonance (NMR) spectroscopy. [] Notably, studies employing a chiral lanthanide shift reagent, tris[3-(heptafluoropropyl-hydroxymethylene)-d-camphorato] europium (III), have revealed distinct enantiomeric shift differences for specific nuclei in Methsuximide. [] This finding indicates the presence of chiral centers within the molecule and highlights the potential for analyzing enantiomeric purity, a crucial aspect of drug development and pharmacological research.
Chemical Reactions Analysis
Methsuximide undergoes hydrolysis under both neutral and alkaline conditions. [] The rate of hydrolysis is influenced by factors such as pH and ionic strength. [] This susceptibility to hydrolysis has implications for the drug's stability and its metabolic fate in biological systems. Studies have shown that the hydrolysis of Methsuximide leads to the formation of substituted succinamic acids. []
Mechanism of Action
While the exact mechanism of action of Methsuximide remains unclear, research suggests it elevates the seizure threshold and suppresses the characteristic three-cycle-per-second spike-and-wave pattern observed in absence seizures (petit mal). [] This effect is believed to be mediated by the depression of nerve transmission in the motor cortex. [] Additionally, Methsuximide is thought to modify membrane function in excitable cells and alter chemically mediated neurotransmission, contributing to its anticonvulsant effects. []
Applications
Investigating Drug Metabolism: Studies using radiolabeled Carbon-14 Methsuximide in rats have shed light on the drug's absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Findings indicate rapid absorption and distribution, with a significant portion of the drug undergoing N-demethylation to form the metabolite 2-methyl-2-phenylsuccinimide. [, ] This metabolite exhibits anticonvulsant activity, suggesting it contributes to the overall efficacy of Methsuximide. [, ] Further investigation has identified additional metabolites like N-methyl-2-hydroxymethyl-2-phenylsuccinimide in human serum, highlighting the complex metabolic fate of Methsuximide. []
Studying Drug Interactions: Research has shown that Methsuximide can interact with other antiepileptic drugs, affecting their serum concentrations. [, , ] For instance, Methsuximide has been found to reduce serum levels of valproic acid, necessitating dose adjustments to maintain seizure control and avoid toxicity. [] Similarly, Methsuximide can significantly lower lamotrigine blood levels, highlighting the importance of monitoring drug interactions in clinical settings. []
Exploring Structure-Activity Relationships: Comparative studies investigating the anticonvulsant properties of Methsuximide alongside other succinimide derivatives, such as ethosuximide and phensuximide, provide valuable insights into structure-activity relationships. [, ] These studies help researchers understand how subtle changes in the chemical structure of succinimides can influence their pharmacological activity and optimize the design of novel anticonvulsant agents.
Related Compounds
N-Desmethylmethsuximide
Compound Description: N-Desmethylmethsuximide is the major metabolite of methsuximide in humans. [, , , , , , ] It is pharmacologically active, possessing anticonvulsant properties, and is thought to be primarily responsible for the therapeutic effect of methsuximide. [, , , , , , ]
Relevance: N-Desmethylmethsuximide is formed by N-demethylation of methsuximide. [, , , , ] It has a much longer half-life than methsuximide, leading to higher plasma concentrations during chronic treatment. [, , , ] Both compounds share a similar anticonvulsant profile but N-desmethylmethsuximide is thought to be the main contributor to the therapeutic effect of methsuximide. [, , , ]
2-Methyl-2-phenylsuccinimide
Compound Description: 2-Methyl-2-phenylsuccinimide is another metabolite of methsuximide found in both rats and humans. [, , , ] It exhibits anticonvulsant activity and is thought to contribute to both the therapeutic and porphyrinogenic effects of methsuximide. [, , ]
Relevance: 2-Methyl-2-phenylsuccinimide is formed through N-demethylation of methsuximide. [, ] It shares structural similarities with methsuximide, differing only by the absence of a methyl group on the nitrogen atom of the succinimide ring. [, ] This structural similarity likely contributes to their shared anticonvulsant activity. [, ]
α-(p-Hydroxyphenyl)-α-methylsuccinimide
Compound Description: α-(p-Hydroxyphenyl)-α-methylsuccinimide is a major metabolite of methsuximide identified in dog urine. [] It is found primarily as conjugation products and requires enzymatic or acidic treatment for isolation. []
Relevance: This compound is formed through para-hydroxylation of the phenyl ring of methsuximide. [] The presence of a hydroxyl group differentiates this metabolite from methsuximide. [] The pharmacological activity of this metabolite has not been extensively studied.
N-Methyl-α-(p-hydroxyphenyl)-α-methylsuccinimide
Compound Description: N-Methyl-α-(p-hydroxyphenyl)-α-methylsuccinimide is another metabolite of methsuximide identified in dog urine. [] It exists primarily as conjugation products and requires enzymatic or acidic treatment for isolation. []
Relevance: This metabolite is formed via para-hydroxylation of the phenyl ring of methsuximide. [] It differs from methsuximide by the presence of a hydroxyl group on the phenyl ring. [] The pharmacological activity of this metabolite remains largely unexplored.
Relevance: Both phensuximide and methsuximide belong to the succinimide class of anticonvulsants. [, , , , ] They share a similar core structure, with phensuximide lacking the N-methyl group present in methsuximide. [, , ] Despite their structural similarities, phensuximide exhibits weaker anticonvulsant activity compared to methsuximide. []
Ethosuximide
Compound Description: Ethosuximide is another anticonvulsant drug belonging to the succinimide class. [, , , ] It exhibits a strong efficacy against pentylenetetrazol-induced seizures but demonstrates limited activity against tonic extensor seizures compared to methsuximide. []
Relevance: Ethosuximide shares a core succinimide ring structure with methsuximide, but lacks the phenyl ring and possesses different substituents on the ring. [, , ] Despite structural differences, both compounds exhibit anticonvulsant activity, although their specific spectrum of efficacy and potency may differ. []
Primidone
Compound Description: Primidone is an anticonvulsant drug frequently used in combination with other antiepileptic drugs, including methsuximide. [, , , , , , , , ]
Relevance: Primidone is often co-administered with methsuximide in the treatment of epilepsy. [, , , , , , ] Importantly, methsuximide can increase the plasma concentrations of phenobarbital, a metabolite of primidone, potentially leading to drug interactions. [, ]
Phenobarbital
Compound Description: Phenobarbital is an anticonvulsant drug and a metabolite of primidone. [, , , , , , , ] Co-administration of methsuximide with primidone or phenobarbital can lead to increased phenobarbital plasma concentrations. [, ]
Relevance: While structurally unrelated to methsuximide, phenobarbital represents a clinically relevant compound. [, ] Methsuximide can induce the metabolism of primidone, leading to an increase in phenobarbital levels, which can impact the therapeutic management of epilepsy. [, ]
Carbamazepine
Compound Description: Carbamazepine is an anticonvulsant drug often prescribed alongside methsuximide for refractory epilepsy. [, , , , , ]
Relevance: Although structurally unrelated to methsuximide, carbamazepine is often used concomitantly in the treatment of epilepsy. [, , , , ] Similar to its interaction with primidone, methsuximide can elevate carbamazepine plasma concentrations, highlighting a potential drug interaction. [, ]
Lamotrigine
Compound Description: Lamotrigine is an anticonvulsant drug whose blood levels are significantly reduced by methsuximide. [, ] This interaction necessitates dose adjustments for lamotrigine when co-administered with methsuximide. [, ]
Relevance: Though structurally distinct from methsuximide, the interaction between these two drugs is crucial for clinical practice. [, ] Methsuximide significantly induces the metabolism of lamotrigine, resulting in lower lamotrigine blood levels, which may lead to a loss of seizure control. [, ]
Relevance: While structurally different from methsuximide, both compounds share a common interaction with lamotrigine. [] Both oxcarbazepine and methsuximide can reduce lamotrigine concentrations, albeit to different extents, highlighting the importance of monitoring lamotrigine levels during co-administration with either drug. []
Freely sol in methanol, alcohol Slightly soluble in hot water; freely soluble in alcohol and ether; very soluble in chloroform. In water, 5.19X10+3 mg/L at 25 °C (est) 2.13e+00 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Misonidazole is a nitroimidazole with radiosensitizing and antineoplastic properties. Nitroimidazoles, including misonidazole, specifically accumulate as nitro anion radicals and their metabolites in hypoxic cells. The metabolites of misonidazole can themselves be cytotoxic or they can increase the chemosensitivity and radiosensitivity of the target cells. Misonidazole and derivatives, including fluoromisonidazole, are used in the imaging of hypoxic regions in tumors and in the cardiovascular system. Misonidazole is a nitroimidazole with radiosensitizing and antineoplastic properties. Exhibiting high electron affinity, misonidazole induces the formation of free radicals and depletes radioprotective thiols, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation. This single-strand breaks in DNA induced by this agent result in the inhibition of DNA synthesis. (NCI04) Misonidazole is under investigation in clinical trial NCT00038038 (Assessment of Head and Neck Tumor Hypoxia Using 18F-Fluoromisonidazole). A nitroimidazole that sensitizes normally radio-resistant hypoxic cells to radiation. It may also be directly cytotoxic to hypoxic cells and has been proposed as an antineoplastic.
Mitapivat sulfate, also known as AG-348 sulfate hydrate, is an allosteric activator of Pyruvate Kinase (PK) that may be useful in the treatment of Pyruvate Kinase Deficiency.
Missourin is a triterpene derived from the roots of Iris missouriensis, two known triterpenes, iso-iridogermanal and zeorin, were isolated and identified.
Cytoprotective PGE2 analog with activity mediated by EP2, EP3, and EP4 receptors (Ki values are 250, 67 and 67 nM, respectively). Misoprostol is an analog of prostaglandin E1 (PGE1;) and an agonist of the PGE2 receptor subtypes EP2 and EP3.1,2,3 It binds to EP1, EP2, EP3-III, and EP4 receptors (Kis = 35.675, 10.249, 0.319, 5.499 μM, respectively) and is selective for EP receptors over DP, FP, IP, and TP receptors (Kis = >100 μM for all). Misoprostol inhibits electrically induced twitch contraction in isolated guinea pig ileum circular muscle and vas deferens (EC50s = 102.92 and 4.3 nM, respectively), which endogenously express high levels of EP2 and EP3 receptors, respectively. It inhibits FMLP-induced superoxide anion generation in human neutrophils (EC50 = 0.35 μM). Misoprostol inhibits ethanol-induced gastric lesion formation in rats (ED50 = 0.31 μg/kg). Formulations containing misoprostol have been used in the prevention of NSAID-induced gastric ulcers. Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury. Misoprostol, also known as cytotec or glefos, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Misoprostol is considered to be a practically insoluble (in water) and relatively neutral molecule. Misoprostol has been detected in multiple biofluids, such as urine and blood. Within the cell, misoprostol is primarily located in the membrane (predicted from logP) and cytoplasm. Misoprostol is a prostaglandin analog used to reduce the risk of NSAID related ulcers, manage miscarriages, prevent post partum hemorrhage, and also for first trimester abortions. The stimulation of prostaglandin receptors in the stomach reduces gastric acid secretion, while stimulating these receptors in the uterus and cervix can increase the strength and frequency of contractions and decrease cervical tone. Misoprostol was granted FDA approval on 27 December 1988.